molecular formula C6H3Cl3 B151690 1,3,5-Trichlorobenzene CAS No. 108-70-3

1,3,5-Trichlorobenzene

Cat. No.: B151690
CAS No.: 108-70-3
M. Wt: 181.4 g/mol
InChI Key: XKEFYDZQGKAQCN-UHFFFAOYSA-N
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Description

1,3,5-Trichlorobenzene is an organochlorine compound with the chemical formula C6H3Cl3 . It is one of the three isomers of trichlorobenzene, characterized by having three chlorine atoms attached to a benzene ring at the 1, 3, and 5 positions. This compound exists as colorless crystals and is more symmetrical compared to its other isomers, which are liquids at room temperature .

Biochemical Analysis

Biochemical Properties

1,3,5-Trichlorobenzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins involved in dechlorination processes. It is known to be transformed by specialized anaerobic bacteria through reductive dechlorination, resulting in the formation of monochlorobenzene and dichlorobenzenes . These interactions are crucial for understanding the compound’s environmental persistence and potential biodegradation pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. It has been observed to cause irritation to the eyes, skin, and respiratory tract . Additionally, it can influence cell signaling pathways and gene expression, leading to potential disruptions in cellular metabolism. The compound’s persistence in the environment and its ability to bioaccumulate further complicate its impact on cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It is involved in the reductive dechlorination process, where it is converted to less chlorinated compounds by anaerobic bacteria . This process involves the transfer of electrons to the compound, facilitating the removal of chlorine atoms and altering its chemical structure.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable but can undergo degradation under specific conditions. Studies have shown that it can persist in both aerobic and anaerobic environments, with its degradation products varying based on the microbial communities present . Long-term exposure to the compound can lead to chronic effects on cellular function, including potential carcinogenicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may cause mild irritation, while higher doses can lead to significant toxic effects, including liver and kidney damage . Studies have also indicated that the compound does not accumulate significantly in mammalian tissues, but it can bioaccumulate in aquatic organisms .

Metabolic Pathways

This compound is involved in metabolic pathways that include reductive dechlorination. This process is facilitated by specific enzymes and cofactors that transfer electrons to the compound, resulting in the sequential removal of chlorine atoms . The metabolic flux and levels of metabolites can be influenced by the presence of other environmental factors and microbial communities.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be absorbed through the skin, inhaled, or ingested, and once inside the body, it is distributed to various tissues . The compound’s hydrophobic nature allows it to accumulate in fatty tissues, where it can exert its toxic effects over time .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. These interactions can affect the compound’s activity and function within the cell, leading to potential disruptions in cellular processes .

Preparation Methods

Chemical Reactions Analysis

1,3,5-Trichlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups. Common reagents include sodium hydroxide, ammonia, and alcohols.

    Reduction Reactions: The compound can be reduced to form less chlorinated benzenes or benzene itself using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of chlorinated benzoic acids or other oxidized products.

Scientific Research Applications

1,3,5-Trichlorobenzene has several applications in scientific research and industry:

Comparison with Similar Compounds

1,3,5-Trichlorobenzene is unique among its isomers due to its symmetrical structure, which results in distinct physical properties such as a higher melting point. Similar compounds include:

  • 1,2,3-Trichlorobenzene
  • 1,2,4-Trichlorobenzene
  • 1,3,5-Tribromobenzene

These compounds differ in the positions of the chlorine atoms on the benzene ring, leading to variations in their chemical reactivity and applications .

Properties

IUPAC Name

1,3,5-trichlorobenzene
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InChI

InChI=1S/C6H3Cl3/c7-4-1-5(8)3-6(9)2-4/h1-3H
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InChI Key

XKEFYDZQGKAQCN-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)Cl
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Molecular Formula

C6H3Cl3
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DSSTOX Substance ID

DTXSID8026195
Record name 1,3,5-Trichlorobenzene
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Molecular Weight

181.4 g/mol
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Physical Description

1,3,5-trichlorobenzene appears as white to off-white crystals. (NTP, 1992), Liquid, White to yellow solid; [ICSC] White or cream colored lumps or crystalline powder; [MSDSonline], WHITE-TO-YELLOW CRYSTALS OR POWDER WITH CHARACTERISTIC ODOUR.
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Record name Benzene, 1,3,5-trichloro-
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Boiling Point

407.1 °F at 760 mmHg (NTP, 1992), 208 °C, 1,3,5-Trichlorobenzene forms azeotropes with percentages of the following compounds yielding boiling points as listed: 50% camphor, bp 210.5 °C; 43% caproic acid, bp 204.0 °C; 60% m-Cresol, bp 200.5 °C; 40% p-Cresol, bp 200.2 °C; 35% N-Ethylaniline, bp 203.0 °C; Methone (% NA), bp 209.5 °C; 95% Phenol, bp 181.3 °C; p-Toluidine (% NA), bp 199.0. /From table/
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Flash Point

224.6 °F (NTP, 1992), 107 °C, 107 °C /closed cup/
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Solubility

less than 0.1 mg/mL at 67.1 °F (NTP, 1992), Soluble in chloroform, Sparingly sol in alcohol; freely sol in ether, benzene, petroleum ether, carbon disulfide, glacial acetic acid, In water, 6.01 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.0006
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Density

1.456 g/cu m at 20 °C (liquid), Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0
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Vapor Density

6.26 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

10 mmHg at 172.4 °F (NTP, 1992), 0.24 [mmHg], 0.24 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 24
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Color/Form

Needles, White crystals, Long needles

CAS No.

108-70-3, 63697-19-8
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Melting Point

145 to 147 °F (NTP, 1992), 62.8 °C, 63 °C
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Synthesis routes and methods

Procedure details

To carry out the process according to the invention, the formic acid and the aluminum trichloride are added to the trichlorobenzene which has initially been introduced, and the mixture in the reactor is warmed to the desired temperature in the absence of moisture. The reaction mixture is worked up by filtering it off from the catalyst, washing the residue neutral with water, and distilling the filtrate in the customary manner to isolate the pure 1,3,5-trichlorobenzene. The non- isomerized trichlorobenzenes, which are obtained, for example, as a distillation residue, can be recycled to the isomerization. By this measure, the yield of 1,3,5-trichlorobenzene can be further increased.
Quantity
0 (± 1) mol
Type
reactant
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
1,3,5-Trichlorobenzene
Reactant of Route 2
1,3,5-Trichlorobenzene
Reactant of Route 3
1,3,5-Trichlorobenzene
Reactant of Route 4
1,3,5-Trichlorobenzene
Reactant of Route 5
1,3,5-Trichlorobenzene
Reactant of Route 6
1,3,5-Trichlorobenzene
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Q & A

Q1: What is the molecular formula and weight of 1,3,5-Trichlorobenzene?

A1: this compound has a molecular formula of C6H3Cl3 and a molecular weight of 181.01 g/mol.

Q2: What spectroscopic techniques have been used to characterize this compound?

A2: Researchers have employed various spectroscopic techniques to characterize this compound, including:* Nuclear Quadrupole Resonance (NQR) []: This technique is sensitive to the electronic environment of quadrupolar nuclei, such as 35Cl, and can provide information about molecular structure and dynamics.* Infrared (IR) Spectroscopy [, ]: IR spectroscopy helps identify functional groups and study molecular vibrations. Researchers have analyzed the IR spectra of this compound and its deuterated derivatives in gaseous and solid states to assign fundamental vibrational bands.* Raman Spectroscopy []: Raman spectroscopy complements IR spectroscopy by providing information about molecular vibrations that are Raman active. Researchers have used Raman spectroscopy to study the vibrational modes of this compound and its deuterated counterpart in solution.* Nuclear Magnetic Resonance (NMR) Spectroscopy [, , ]: NMR spectroscopy is a powerful tool for determining molecular structure and dynamics in solution. Researchers have used NMR to study the orientational order of this compound dissolved in nematic liquid crystals, providing insights into its molecular geometry and interactions with the surrounding environment.

Q3: How stable is this compound under various conditions?

A3: this compound exhibits significant stability under various conditions:* Thermal stability: Silicalite-1 coated fibers for solid-phase microextraction showed minimal weight loss even at temperatures up to 600 °C [].* Chemical stability: The same fibers retained their functionality after prolonged exposure to acidic (0.1 M HCl), basic (0.01 M NaOH), and organic solvents (methanol, n-hexane) [], demonstrating resistance to these chemical environments.

Q4: What are the applications of this compound's stability?

A4: Its stability makes this compound suitable for applications like:* Solid-phase microextraction (SPME) []: The thermally and chemically stable silicalite-1 coated fibers, exhibiting high extraction efficiency for this compound, prove useful in analytical techniques like SPME.* Crystallization template: this compound acts as a removable template for the epitaxial growth of conjugated polymers, facilitating the fabrication of high-performance thin-film transistors [].

Q5: What factors influence the solubility of this compound?

A5: Research indicates that the solubility of this compound is influenced by temperature and the nature of the solvent:* Temperature Dependence []: The solubility of this compound in various organic solvents, including alcohols, ketones, and aromatic hydrocarbons, increased with increasing temperature.* Solvent Effects []: The solubility of this compound exhibited significant variation depending on the specific organic solvent used. The highest solubility was observed in toluene, followed by cyclohexane and ethyl acetate.

Q6: How does this compound interact with environmental matrices?

A6: this compound displays significant interactions with environmental matrices like soil and sediment:

  • Sorption: Sorption of this compound to these matrices is nonlinear and influenced by organic matter content and clay mineral composition []. The sorption process is primarily governed by hydrophobic interactions with soil organic matter [].
  • Desorption: Desorption of this compound from pre-loaded multi-walled carbon nanotubes (MWNTs) is influenced by solution pH, ionic strength, natural organic matter content, and the surface functionalization of the MWNTs []. This suggests that environmental factors can impact the mobility and bioavailability of this compound in contaminated settings.

Q7: Can this compound be biodegraded?

A7: Yes, research indicates that this compound can be biodegraded:

  • Microbial Degradation [, , ]: Studies have demonstrated the ability of anaerobic sewage sludge [] and a lindane-decomposing mold culture [] to dechlorinate this compound, suggesting its susceptibility to microbial degradation in anaerobic environments.

Q8: What are the known toxicological effects of this compound?

A8: Studies highlight the potential toxicological effects of this compound:

  • Inhalation Toxicity: Subchronic inhalation exposure to high concentrations (1000 mg/m3) of this compound vapors in rats resulted in squamous metaplasia and hyperplasia in the respiratory epithelium of the nasal passages [, ], indicating potential respiratory toxicity.
  • Enzyme Inhibition: In vitro and in vivo studies showed that this compound can inhibit serum arylesterase activity, which is involved in detoxification processes [].

Q9: What analytical methods are used to quantify this compound?

A9: Several analytical methods have been employed to determine the concentration of this compound in different matrices:

  • Gas Chromatography-Mass Spectrometry (GC-MS) []: GC-MS coupled with head-space solid phase microextraction (HS-SPME) was successfully used to determine this compound in drinking water sources, achieving low detection limits and good recoveries [].
  • Gas Chromatography with Electron Capture Detection (GC-ECD) []: This technique is highly sensitive for halogenated compounds. Researchers used GC-ECD coupled with solid-phase extraction to analyze this compound in water samples [].
  • Headspace Gas Chromatography (HS-GC) []: This method, utilizing headspace technology and a capillary column, offers a solvent-free approach for determining this compound in drinking water [].

Q10: Can this compound be used as a reactant in catalytic reactions?

A10: Yes, this compound has been studied as a reactant in palladium-catalyzed direct arylations:

  • Palladium-Catalyzed Arylation []: While less reactive than polyfluorobenzenes, this compound can undergo palladium-catalyzed direct arylation with aryl bromides, particularly those bearing electron-deficient groups. This reaction provides a route to synthesize substituted biaryl compounds with potential applications in materials science and pharmaceuticals.

Q11: What is the role of this compound in hydrodechlorination reactions?

A11: this compound serves as a model compound in research focusing on the development and improvement of hydrodechlorination catalysts:

  • Catalyst Testing and Optimization []: Researchers investigate the effectiveness of various heterogeneous catalysts, such as Pd-containing systems, for the hydrodechlorination of this compound. By modifying supports, diluting Pd with other metals, and adjusting reaction conditions, they aim to improve catalyst activity, selectivity, and stability for the removal of chlorine atoms from chlorinated organic pollutants.

Q12: Have computational methods been applied to study this compound?

A12: Yes, computational chemistry has been employed to investigate the electronic structure and aromaticity of this compound:

  • Density Functional Theory (DFT) []: DFT calculations were performed on this compound and related compounds to analyze their electron density distributions, delocalization indices, and aromaticity. These calculations provided insights into the electronic characteristics and aromatic nature of these compounds.

Q13: Are there alternative compounds with properties similar to this compound?

A13: Yes, research suggests that certain compounds may serve as alternatives to this compound:

  • Polyfluorobenzenes: In palladium-catalyzed direct arylation reactions, polyfluorobenzenes exhibit higher reactivity compared to polychlorobenzenes like this compound []. This suggests that polyfluorobenzenes could be considered as more reactive alternatives in specific synthetic applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.